![molecular formula C18H20N4O3S B2433476 7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione CAS No. 460715-73-5](/img/structure/B2433476.png)
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione is a purine derivative that has gained significant attention in the scientific community due to its various applications in the field of research. It is commonly referred to as EMD 534085 or simply EMD.
作用机制
The mechanism of action of EMD is not yet fully understood. However, studies have shown that EMD inhibits the activity of several enzymes involved in the cell cycle and DNA replication. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
EMD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, EMD has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the major advantages of using EMD in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using EMD is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of EMD. One area of research is the development of more efficient synthesis methods for EMD. Additionally, further studies are needed to fully understand the mechanism of action of EMD and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to investigate the potential use of EMD in combination with other cancer therapeutics to enhance their efficacy.
In conclusion, EMD 534085 is a promising compound that has several potential applications in the field of research. Its ability to selectively inhibit the growth of cancer cells and its anti-inflammatory properties make it a promising candidate for the development of cancer therapeutics and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other cancer therapeutics.
合成方法
The synthesis of EMD involves the reaction of 2,6-dioxopurine-3-thiol with 4-methylphenylacetyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl iodide to yield EMD. This method has been well-established and has been used for the large-scale production of EMD.
科学研究应用
EMD has been extensively studied for its potential applications in the field of cancer research. Studies have shown that EMD has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMD has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
7-ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-14-15(20(3)18(25)21(4)16(14)24)19-17(22)26-10-13(23)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEKBVBQIVSTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate](/img/structure/B2433394.png)
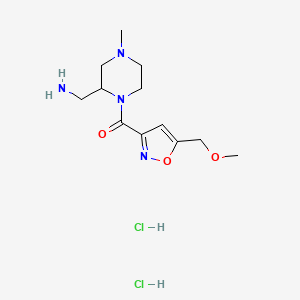
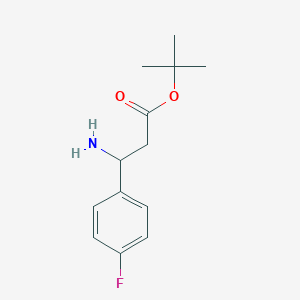
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)
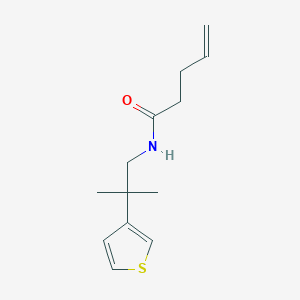

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)

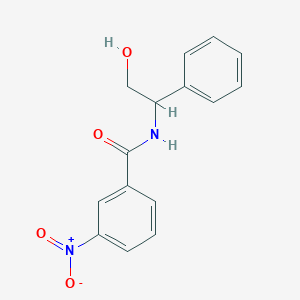
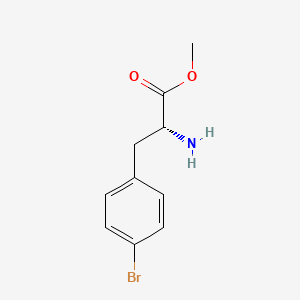
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2433416.png)